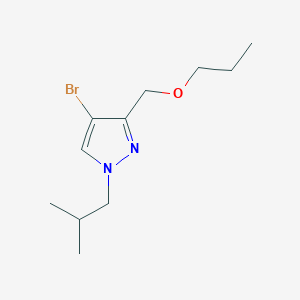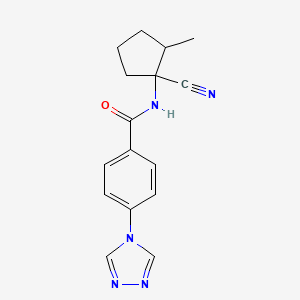
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB or CTB-001, is a novel compound that has been recently developed for scientific research purposes. CTB is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the CNS. N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the receptor's affinity for glutamate. This results in the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway.
Biochemical and Physiological Effects
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide enhances the activity of mGluR5 in a concentration-dependent manner and increases the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal survival and plasticity. In vivo studies have shown that N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can improve cognitive function, reduce anxiety-like behavior, and attenuate the neuroinflammatory response in animal models of CNS disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide also has some limitations, including its potential off-target effects on other mGluR subtypes, its narrow therapeutic window, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to investigate the therapeutic potential of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in various CNS disorders, including schizophrenia, depression, anxiety, addiction, and neurodegenerative diseases. Another direction is to explore the underlying mechanisms of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide's effects on synaptic plasticity, learning, memory, and neuroinflammation. Additionally, the development of more potent and selective mGluR5 modulators based on the structure of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the discovery of new therapeutics for CNS disorders.
Synthesemethoden
The synthesis of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 1-cyano-2-methylcyclopentane, which is then reacted with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride to give N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including schizophrenia, depression, anxiety, addiction, and neurodegenerative diseases. N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to enhance the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, memory, and neuroinflammation. Therefore, N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has the potential to modulate the glutamatergic signaling pathway and restore the balance between excitation and inhibition in the CNS.
Eigenschaften
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-3-2-8-16(12,9-17)20-15(22)13-4-6-14(7-5-13)21-10-18-19-11-21/h4-7,10-12H,2-3,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJPARCWXCVFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)
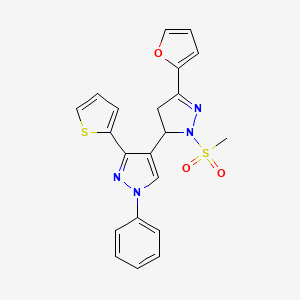
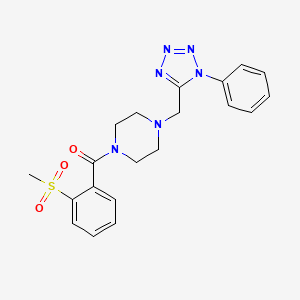



![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)
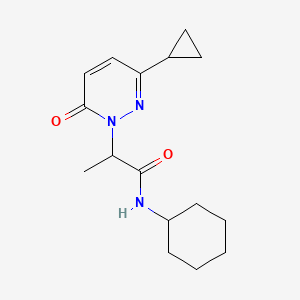
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)
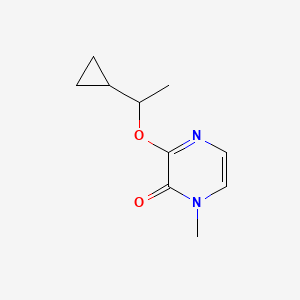
![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)
